molecular formula C19H14N2O2 B2582523 (E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide CAS No. 358281-38-6

(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide

Cat. No.: B2582523
CAS No.: 358281-38-6
M. Wt: 302.333
InChI Key: VQTMWHCOGAWQAM-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide is an organic compound that features a cyano group, a furan ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 2-cyanoacetamide and a naphthaldehyde derivative in the presence of a base such as piperidine. The resulting intermediate is then subjected to a reaction with furan-2-carbaldehyde under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to bind selectively to acetylcholinesterase, inhibiting its activity. This interaction is facilitated by the compound’s ability to fit into the enzyme’s active site, blocking the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide.

    2-cyanoacetamide: Another precursor used in the synthesis.

    Naphthaldehyde derivatives: Structural analogs that share the naphthalene moiety.

Uniqueness

This compound is unique due to its combination of a cyano group, a furan ring, and a naphthalene moiety

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c20-12-16(19(22)21-13-17-8-4-10-23-17)11-15-7-3-6-14-5-1-2-9-18(14)15/h1-11H,13H2,(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMWHCOGAWQAM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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